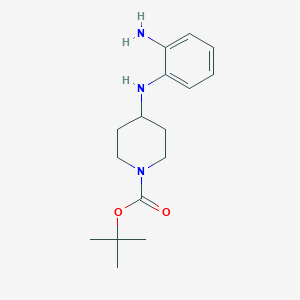

tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate

Descripción general

Descripción

tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound is known for its role in the preparation of fentanyl analogues and other related substances .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like Pd/C and H2.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Synthesis Pathways

The synthesis of tert-butyl 4-(2-aminophenylamino)piperidine-1-carboxylate can be achieved through several chemical reactions:

-

Starting Materials:

- Piperidine derivatives

- Aromatic amines

-

Common Synthetic Route:

- Reaction of piperidine with an appropriate aromatic amine under controlled conditions.

- Subsequent derivatization to introduce the tert-butyl carbamate functional group.

-

Industrial Applications:

- Large-scale batch reactions optimized for yield and purity.

- Techniques such as solvent extraction and crystallization are employed to refine the product.

Pharmaceutical Applications

The primary application of this compound is as an intermediate in the synthesis of fentanyl and related analogues. Fentanyl is a potent opioid analgesic that binds to mu-opioid receptors in the central nervous system, providing significant analgesic effects. This makes compounds derived from this compound valuable in pain management therapies.

Case Studies

-

Fentanyl Synthesis:

- Research has documented the use of this compound in synthesizing fentanyl analogues, which are critical in developing new pain relief medications. The binding affinity of these compounds to opioid receptors enhances their therapeutic efficacy while minimizing side effects.

- Synthesis of Tiruchanduramine:

Reactivity and Stability

This compound exhibits stability under standard laboratory conditions but can react under extreme pH conditions (strong acids or bases). Its reactivity allows for various chemical transformations, making it versatile for synthetic applications.

Summary Table of Applications

| Application | Description |

|---|---|

| Opioid Analgesics | Intermediate in fentanyl synthesis; important for pain management therapies |

| Anti-Diabetic Compounds | Potential precursor for tiruchanduramine synthesis with enzyme inhibition properties |

| Organic Synthesis | Versatile compound used in various chemical transformations |

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active pharmaceutical ingredients, which exert their effects by binding to receptors or enzymes in the body. The exact molecular targets and pathways depend on the specific derivative or analogue being studied .

Comparación Con Compuestos Similares

tert-Butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related analogues.

N-Phenyl-4-piperidinamine: Another precursor used in the synthesis of fentanyl analogues.

4-anilino-N-phenethylpiperidine: A key intermediate in the production of fentanyl.

Uniqueness: This versatility makes it a valuable intermediate in the synthesis of a wide range of pharmaceuticals and organic compounds .

Actividad Biológica

tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate is a synthetic organic compound that plays a significant role as an intermediate in the synthesis of various pharmaceuticals, particularly opioid analgesics. Its structure features a piperidine ring with a tert-butyl group and an amino group, which contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H27N3O2

- Molecular Weight : Approximately 288.38 g/mol

- Appearance : White or off-white solid

- Melting Point : Varies based on purity and synthesis conditions

The compound exhibits characteristic peaks in its infrared (IR) spectrum, indicative of the functional groups present in its structure.

This compound primarily functions as an intermediate in the synthesis of potent opioid analgesics like fentanyl. These compounds exert their effects by binding to mu-opioid receptors in the central nervous system, mimicking the action of endogenous opioids. This binding leads to significant analgesic effects, making these compounds valuable in pain management therapies.

Analgesic Properties

Research indicates that derivatives of this compound demonstrate potent analgesic activity through their interaction with opioid receptors. For instance, studies have shown that modifications to the piperidine structure can enhance binding affinity and selectivity for mu-opioid receptors .

Anti-inflammatory Effects

In addition to analgesic properties, there is emerging evidence suggesting that compounds related to this compound may also exhibit anti-inflammatory effects. A study on similar piperidine derivatives highlighted their ability to inhibit NLRP3 inflammasome activity, which is crucial in mediating inflammatory responses .

Research Findings and Case Studies

Case Study: NLRP3 Inflammasome Inhibition

In vitro studies demonstrated that this compound derivatives could significantly reduce NLRP3-dependent pyroptosis in macrophages. The compounds were evaluated for their ability to prevent IL-1β release and showed promising results in reducing inflammatory markers when tested at a concentration of 10 µM .

Propiedades

IUPAC Name |

tert-butyl 4-(2-aminoanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMKZPZMTWAMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464158 | |

| Record name | tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79099-00-6 | |

| Record name | tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.